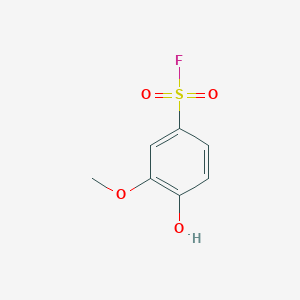

4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

4-hydroxy-3-methoxybenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO4S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVQIPNINYKAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-Hydroxy-3-methoxybenzene (also known as vanillin) with a sulfonyl fluoride reagent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sulfuryl fluoride (SO₂F₂) and a suitable base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or sulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of sulfonamide, sulfonate esters, or sulfonyl thiols.

Oxidation: Formation of quinones.

Reduction: Formation of sulfonamides or sulfonic acids.

Scientific Research Applications

4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride is an aromatic sulfonyl compound that features a hydroxyl group at the para position and a methoxy group at the meta position relative to the sulfonyl fluoride group. The sulfonyl fluoride moiety's electrophilic nature makes it useful in various chemical transformations.

Applications

- Organic Synthesis It serves as an intermediate in synthesizing organic compounds, such as pharmaceuticals and agrochemicals. 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride is a building block for synthesizing complex molecules.

- Medicinal Chemistry 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride has potential use in developing pharmaceuticals due to its reactive sulfonyl fluoride group. The compound can interact with biological targets, influencing cellular processes and pathways. It can form covalent bonds with nucleophilic residues in proteins, modulating the activity of enzymes and receptors, potentially leading to therapeutic effects.

- Bioconjugation The sulfonyl fluoride group can react with nucleophilic sites in biomolecules, making it useful for labeling and modifying proteins or nucleic acids.

- Material Science 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride is used in synthesizing functional materials with specific properties.

Biological Activity

- Anticancer Activity Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

- Enzyme Inhibition It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory therapies.

- Antimicrobial Properties There are indications of antimicrobial activity against certain bacterial strains, although further studies are needed to confirm this effect.

Reactivity

The reactivity of this compound involves nucleophiles and interactions with biological macromolecules. The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols. In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid. The hydroxy and methoxy groups on the benzene ring can participate in oxidation and reduction reactions.

Comparison of Similar Compounds

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxybenzene-1-sulfonyl fluoride | Hydroxyl group at para position | Lacks methoxy substitution; simpler structure |

| 3-Hydroxy-4-methoxybenzene-1-sulfonyl fluoride | Hydroxyl group at meta position | Different positioning of substituents |

| 4-Methoxybenzenesulfonyl fluoride | Methoxy group at para position | No hydroxyl group; purely aromatic |

| Phenol sulfonic acid | Sulfonic acid group instead of sulfonyl fluoride | Strongly acidic; different reactivity profile |

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues, thereby blocking the enzyme’s function. The hydroxyl and methoxy groups on the benzene ring can also participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

| Compound Name | Formula | Molecular Weight | Substituents (Positions) | Functional Groups | CAS No. | Key Applications |

|---|---|---|---|---|---|---|

| 4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride | C₇H₇FO₄S | 206.19 | -OH (4), -OCH₃ (3), -SO₂F (1) | Sulfonyl fluoride | EN300-754875 | Covalent probes, ABPP |

| 4-Methoxy-3-methylbenzene-1-sulfonyl fluoride | C₈H₉FO₃S | 204.22 | -OCH₃ (4), -CH₃ (3), -SO₂F (1) | Sulfonyl fluoride | 1368937-19-2 | Intermediate synthesis |

| 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride | C₁₅H₁₆FN₃O₃S | 337.37 | -SO₂F (1), ureido-aminobenzyl (4) | Sulfonyl fluoride, ureido | 741731-81-7 | Targeted inhibitors |

| 5-(2-Amino-1-hydroxypropyl)-2-methoxybenzenesulfonamide hydrochloride | C₁₀H₁₇ClN₂O₄S | 296.78 | -SO₂NH₂ (1), -OCH₃ (2), -CH(OH)CH₂NH₂ (5) | Sulfonamide, amino alcohol | 86225-64-1 | Pharmaceutical intermediates |

| 4-(2-Ethylhexanamido)-3-fluorobenzene-1-sulfonyl chloride | C₁₄H₁₉ClFNO₃S | 335.82 | -SO₂Cl (1), -F (3), ethylhexanamido (4) | Sulfonyl chloride, amide | N/A | Reactive intermediates |

Electronic and Steric Effects

- Hydroxy vs. Methoxy vs. Methyl Substitution: The hydroxy group in the target compound (position 4) is a strong electron donor via resonance when deprotonated, increasing ring activation. In contrast, the methoxy group (position 3) donates electrons through resonance but withdraws weakly via induction. The methyl group in 4-Methoxy-3-methylbenzene-1-sulfonyl fluoride () is purely electron-donating via induction, resulting in lower ring activation compared to methoxy . Steric hindrance is minimal in the target compound but increases significantly in 4-(2-ethylhexanamido)-3-fluorobenzene-1-sulfonyl chloride () due to the bulky ethylhexanamido substituent .

Reactivity and Stability

- Sulfonyl Fluoride vs. Sulfonyl Chloride vs. Sulfonamide: Sulfonyl fluorides (target compound, ) exhibit moderate electrophilicity, balancing stability and reactivity for applications like activity-based protein profiling (ABPP). Sulfonyl chlorides () are more reactive but less stable, requiring stringent storage conditions . Sulfonamides () are non-reactive under physiological conditions, making them suitable for stable drug motifs but unsuitable for covalent bonding strategies .

Solubility and Pharmacokinetics

- The hydroxy group in the target compound enhances water solubility compared to the methyl-substituted analogue (). However, the ureido-aminobenzyl group in ’s compound improves membrane permeability, favoring cellular uptake .

- The hydrochloride salt in ’s sulfonamide further increases solubility, a critical factor in pharmaceutical formulations .

Biological Activity

4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride, also known as sulfonyl fluoride , is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H9O4S

- Molecular Weight : 195.21 g/mol

The structure features a sulfonyl fluoride group which is known for its reactivity with nucleophiles, making it a valuable tool in biochemical applications.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification. This property is particularly useful in the study of enzyme mechanisms and the development of inhibitors.

Enzyme Inhibition

Research indicates that sulfonyl fluorides can act as potent enzyme inhibitors. For instance, studies have shown that the compound can inhibit serine proteases by forming stable covalent bonds with the active site serine residue. This inhibition can be quantitatively assessed through various assays, including:

- Kinetic Studies : Measurement of reaction rates to determine IC50 values.

- Fluorescence Assays : Monitoring changes in fluorescence intensity to assess enzyme activity post-treatment.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of this compound on cancer cell lines. The compound has demonstrated significant cytotoxicity against several human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 2.57 |

| HeLa (Cervical) | 1.45 |

| SGC-7901 (Gastric) | 0.99 |

These results indicate that the compound may disrupt cell cycle progression and induce apoptosis in cancer cells.

Case Studies

-

Inhibition of Tubulin Polymerization :

- A study investigated the effect of sulfonyl fluorides on tubulin dynamics. It was found that the compound inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase in SGC-7901 cells. The docking studies revealed that it binds to the colchicine site on tubulin, forming hydrogen bonds with critical residues.

-

Fragment-Based Drug Discovery :

- In a fragment screening study, sulfonyl fluorides were utilized to probe protein targets. The intrinsic reactivity was characterized using HPLC-MS, revealing that modifications to the sulfonyl group significantly affected stability and reactivity in aqueous solutions.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Stability and Reactivity : The compound exhibits varying stability profiles depending on substituents on the aromatic ring. For example, methoxy substitutions decrease reactivity compared to amino groups.

- Therapeutic Potential : Given its enzyme inhibition properties and antiproliferative effects, there is potential for development into therapeutic agents targeting specific cancers or other diseases influenced by enzyme activity.

Q & A

Basic Questions

Q. What are the critical safety precautions for handling 4-hydroxy-3-methoxybenzene-1-sulfonyl fluoride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., N95) if dust generation is possible .

- Engineering Controls : Employ fume hoods or closed systems to minimize inhalation risks. Install safety showers and eyewash stations in proximity .

- Fire Safety : Use dry powder or CO₂ extinguishers for fires involving this compound. Avoid water jets, as they may spread flammable residues .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Monitor for decomposition via periodic HPLC analysis, especially after prolonged storage. Degradation products may include sulfonic acid derivatives, detectable by shifts in retention times .

- Avoid exposure to moisture, as sulfonyl fluorides can hydrolyze to sulfonic acids under aqueous conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 weeks) to predict shelf-life .

Q. What analytical techniques are recommended for initial characterization of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, adjusted with glacial acetic acid). Optimize gradient elution (e.g., 65:35 methanol:buffer) to resolve peaks from impurities .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can confirm molecular weight (MW 234.2 g/mol) and detect sulfonic acid by-products (e.g., MW 216.2 due to HF loss) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during sulfonyl fluoride synthesis?

- Methodological Answer :

- Temperature Control : Maintain temperatures below 0°C during sulfonation to reduce side reactions (e.g., over-sulfonation or ring substitution) .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or fluorinating agents (e.g., KF) to improve selectivity. Monitor reaction progress via <sup>19</sup>F NMR to track fluoride incorporation .

- Workup Strategies : Extract unreacted starting materials with ethyl acetate, and purify via recrystallization (e.g., using toluene/hexane mixtures) .

Q. How can researchers address discrepancies in spectroscopic data for this compound?

- Methodological Answer :

- NMR Analysis : For <sup>1</sup>H NMR, compare chemical shifts of the methoxy group (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm) with computational predictions (e.g., DFT calculations). Discrepancies may arise from solvent polarity or tautomerism .

- Validation : Cross-reference with high-resolution MS (HRMS) to confirm molecular formula (C₈H₇FO₄S). Use 2D NMR (e.g., HSQC) to resolve overlapping signals in complex mixtures .

Q. What strategies are effective for studying the reactivity of this sulfonyl fluoride in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Studies : Perform time-dependent inhibition assays with serine hydrolases (e.g., chymotrypsin). Monitor residual enzyme activity using fluorogenic substrates (e.g., AMC derivatives) .

- Competitive Profiling : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to identify off-target interactions. Validate specificity via SDS-PAGE and in-gel fluorescence .

- Structural Analysis : Co-crystallize the inhibited enzyme with the compound for X-ray diffraction studies. Analyze the covalent adduct formation at the active site .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.